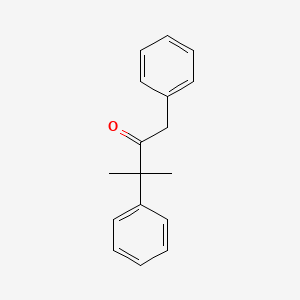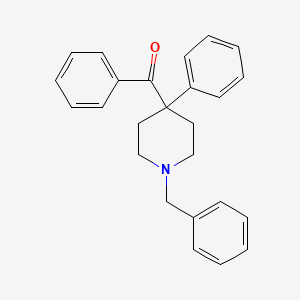
4-Iodo-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-(1-methylethoxy)phenol is an aromatic organic compound characterized by the presence of an iodine atom at the para position and a methylethoxy group at the ortho position relative to the hydroxyl group on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodo-2-(1-methylethoxy)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of 4-Iodo-2-(1-methylethoxy)phenol typically involves large-scale synthesis using similar methods to those described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-(1-methylethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts and other transition metals.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions may produce quinones or other oxidized derivatives.
Applications De Recherche Scientifique
4-Iodo-2-(1-methylethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-(1-methylethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenol: Similar structure but lacks the methylethoxy group.
2-Iodophenol: Iodine atom at the ortho position relative to the hydroxyl group.
3-Iodophenol: Iodine atom at the meta position relative to the hydroxyl group.
Uniqueness
4-Iodo-2-(1-methylethoxy)phenol is unique due to the presence of both the iodine atom and the methylethoxy group, which confer distinct chemical properties and reactivity compared to other iodophenols. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11IO2 |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
4-iodo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 |
Clé InChI |
BAOMRHBYSPWHEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)







![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
